molecular formula C6H8N2O B3320230 (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol CAS No. 1221187-74-1

(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

Cat. No.: B3320230
CAS No.: 1221187-74-1
M. Wt: 124.14 g/mol
InChI Key: ZNTOIYUPLXOHAS-YFKPBYRVSA-N
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Description

(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol is a heterocyclic compound that features a fused pyrrole and imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol typically involves a multi-step process. One common method includes the silylation of 4-hydroxypyrrolidin-2-one, followed by transformation into a cyclic imidate, subsequent amination with aminoacetal, and final cyclization to form the desired product . The reaction conditions are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield fully hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions activated by the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can have enhanced or modified properties for specific applications.

Scientific Research Applications

(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The pathways involved can include modulation of signal transduction processes, affecting cellular functions such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[1,2-a]imidazole derivatives, such as:

Uniqueness

(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents and materials with tailored properties.

Properties

IUPAC Name

(7S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-5-1-3-8-4-2-7-6(5)8/h2,4-5,9H,1,3H2/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTOIYUPLXOHAS-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C=CN=C2[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701242149
Record name (7S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221187-74-1
Record name (7S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221187-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Reactant of Route 2
(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Reactant of Route 3
(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Reactant of Route 4
(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Reactant of Route 5
(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Reactant of Route 6
Reactant of Route 6
(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

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